4-(Pyrrolidin-1-ylmethyl)benzaldehyde
Overview
Description
4-(Pyrrolidin-1-ylmethyl)benzaldehyde is a water-soluble aldehyde and an important intermediate for small molecule anticancer drugs . It has the empirical formula C12H15NO and a molecular weight of 189.25 .
Synthesis Analysis
A rapid and high yield synthetic method for 4-(Pyrrolidin-1-ylmethyl)benzaldehyde was established. The target compound was synthesized from the commercially available terephthalaldehyde through three steps including acetal reaction, nucleophilic reaction, and hydrolysis reaction .Molecular Structure Analysis
The SMILES string of 4-(Pyrrolidin-1-ylmethyl)benzaldehyde is O=Cc1ccc(CN2CCCC2)cc1. The InChI is 1S/C12H15NO/c14-10-12-5-3-11(4-6-12)9-13-7-1-2-8-13/h3-6,10H,1-2,7-9H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Pyrrolidin-1-ylmethyl)benzaldehyde include its empirical formula (C12H15NO), molecular weight (189.25), and its structure represented by the SMILES string (O=Cc1ccc(CN2CCCC2)cc1) and InChI (1S/C12H15NO/c14-10-12-5-3-11(4-6-12)9-13-7-1-2-8-13/h3-6,10H,1-2,7-9H2) .Scientific Research Applications
- Summary of the Application: 4-(Pyrrolidin-1-ylmethyl)benzaldehyde is an important intermediate for small molecule anticancer drugs . It plays a significant role in the study of anticancer drugs, especially in the design and synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde derivatives as small molecule inhibitors .
- Methods of Application or Experimental Procedures: The target compound is synthesized from commercially available terephthalaldehyde through three steps :
- Results or Outcomes: The total yield of the three steps was high up to 68.9% . This high yield synthetic method for 4-(Pyrrolidin-1-ylmethyl)benzaldehyde was established, providing a rapid and efficient way to produce this important intermediate for anticancer drugs .
Safety And Hazards
The safety data sheet for 4-(Pyrrolidin-1-ylmethyl)benzaldehyde indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
properties
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-10-12-5-3-11(4-6-12)9-13-7-1-2-8-13/h3-6,10H,1-2,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBYCACQSYAYCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630506 | |
Record name | 4-[(Pyrrolidin-1-yl)methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-1-ylmethyl)benzaldehyde | |
CAS RN |
650628-72-1 | |
Record name | 4-[(Pyrrolidin-1-yl)methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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